molecular formula C38H77Cl4N21O10S2 B607378 Etelcalcetide hydrochloride CAS No. 1334237-71-6

Etelcalcetide hydrochloride

Cat. No. B607378
M. Wt: 1194.09
InChI Key: SXOYZYNHXAPULT-OAZPLHIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etelcalcetide hydrochloride, also known as AMG 416 hydrochloride, is a synthetic peptide that acts as an activator of the calcium-sensing receptor (CaSR) . It is used to treat secondary hyperparathyroidism in adults with chronic kidney disease who are on dialysis .


Molecular Structure Analysis

Etelcalcetide has a molecular formula of C38H73N21O10S2 and a molecular weight of 1048.26 g/mol . It is a small molecule and is classified as a second-generation calcimimetic agent .


Physical And Chemical Properties Analysis

Etelcalcetide hydrochloride is a solid substance that is soluble in water at a concentration of ≥ 60 mg/mL . It has a molecular weight of 1084.71 and its molecular formula is C38H74ClN21O10S2 .

Scientific Research Applications

  • Etelcalcetide as an Intravenous Calcimimetic Agent : Etelcalcetide hydrochloride is recognized as the first intravenous calcimimetic agent for treating SHPT. Its administration via the dialysis circuit helps reduce the medication burden for patients (Inoue & Harada, 2017).

  • Mechanism of Action : Etelcalcetide functions as an allosteric activator of the calcium-sensing receptor (CaSR). It has been shown to suppress parathyroid hormone (PTH) secretion both in vitro and in vivo, addressing SHPT conditions such as parathyroid gland hypertrophy, bone disorder, and ectopic calcification (Harada et al., 2019).

  • Clinical Efficacy and Safety : Clinical trials across the US, Europe, and Japan have demonstrated the safety and efficacy of etelcalcetide in dialysis patients. It has shown promise in reducing PTH levels effectively and managing mineral and bone disorders associated with CKD (Hamano et al., 2017).

  • Pharmacokinetics and Biotransformation : Studies have elucidated the pharmacokinetics, biotransformation, and excretion of etelcalcetide, highlighting its primary clearance through hemodialysis and minor excretion in urine and feces. Biotransformation occurs via disulfide exchange with endogenous thiols, maintaining the d-amino acid backbone of the drug (Subramanian et al., 2016).

  • Pharmacodynamics in SHPT and CKD Patients : Population pharmacokinetic/pharmacodynamic modeling has been used to understand the relationship between etelcalcetide exposures and markers of efficacy (PTH) and safety (calcium) in SHPT and CKD patients receiving hemodialysis (Chen et al., 2016).

  • Impact on Fibroblast Growth Factor 23 (FGF23) : Etelcalcetide significantly reduces FGF23 levels, a key factor in CKD-MBD (mineral and bone disorder). The reduction in FGF23 is strongly correlated with reductions in calcium and phosphate but not with PTH (Wolf et al., 2019).

  • Prevention of Vascular Calcification : In a rat model of renal insufficiency with SHPT, etelcalcetide was shown to prevent vascular calcification, potentially due to reductions in serum FGF23, calcium, and phosphorus levels (Yu et al., 2017).

Safety And Hazards

Etelcalcetide hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental contact, it is recommended to wash off immediately with plenty of water and seek medical attention .

Future Directions

Etelcalcetide hydrochloride has been approved for the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease on hemodialysis . It is currently awaiting approval in the USA, Russia, Switzerland, and Japan for the same treatment . Further studies are needed to verify its direct effect on parathyroid hormone secretion in human parathyroid cells .

properties

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQMSZGKHGQUHG-WZDHWKSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74ClN21O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158103
Record name Velcalcetide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1084.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etelcalcetide hydrochloride

CAS RN

1334237-71-6
Record name Etelcalcetide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velcalcetide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETELCALCETIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
N Hamano, H Komaba, M Fukagawa - Expert Opinion on …, 2017 - Taylor & Francis
… Etelcalcetide hydrochloride is a novel peptide calcimimetic agent that has a similar mechanism of action as cinacalcet hydrochloride. Clinical trials of etelcalcetide have been performed …
Number of citations: 33 www.tandfonline.com
K Harada, A Fujioka, M Konno, A Inoue… - European journal of …, 2019 - Elsevier
… efficacy of the world's 1st intravenous calcimimetics; etelcalcetide hydrochloride (Parsabiv ® ) … The discovery, research and development of etelcalcetide hydrochloride, the world 1st …
Number of citations: 16 www.sciencedirect.com
S Kato, M Tsuboi, M Ando… - Renal …, 2019 - rrtjournal.biomedcentral.com
Secondary hyperparathyroidism (SHPT) is a common complication in advanced chronic kidney disease (CKD). The aims of this study are to clarify the efficacy of etelcalcetide, a novel-…
Number of citations: 2 rrtjournal.biomedcentral.com
A Fujioka, Y Imanishi, I Kobayashi, T Hirakawa… - Journal of Bone and …, 2021 - Springer
… However, a next-generation calcimimetic, etelcalcetide hydrochloride (Parsabiv ® , ONO-5163/AMG 416), has now been approved [5, 6]. Etelcalcetide hydrochloride is the first …
Number of citations: 1 link.springer.com
Y Hashimoto, S Kato, M Kuro‐o, Y Miura, Y Itano… - …, 2022 - Wiley Online Library
Aim Recently, we demonstrated the efficacy of etelcalcetide in the control of secondary hyperparathyroidism (SHPT). This post hoc analysis aimed to evaluate changes in fibroblast …
Number of citations: 3 onlinelibrary.wiley.com
Y Itano, S Kato, M Tsuboi, H Kasuga, Y Tsuruta… - Kidney International …, 2020 - Elsevier
… The DUET (Development of treatment strategy for chronic kidney disease-mineral and bone disorder by mUltilateral mechanism of ETelcalcetide hydrochloride) study addressed the …
Number of citations: 9 www.sciencedirect.com
HA Blair - Drugs, 2016 - Springer
Etelcalcetide (Parsabiv™) is a novel second generation calcimimetic agent developed by Amgen for the treatment of secondary hyperparathyroidism (SHPT), a complication of chronic …
Number of citations: 29 link.springer.com
Y Kurokawa, Y Kaida, T Hazama, Y Nakayama… - Renal Replacement …, 2020 - Springer
Background Etelcalcetide is the first intravenously administered calcimimetic agent used to manage secondary hyperparathyroidism (SHPT) in hemodialysis (HD) patients. We …
Number of citations: 3 link.springer.com
A Inoue, K Harada - Clinical Calcium, 2017 - europepmc.org
… Etelcalcetide hydrochloride is the first intravenous calcimimetics agent for secondary hyperparathyroidism (SHPT). Etelcalcetide hydrochloride … In conclusion, etelcalcetide …
Number of citations: 5 europepmc.org
S Atanasova - Actual Nephrology, 2020 - journals.mu-varna.bg
Patients suffering from ESRD (end-stage renal disease) have a reduced renal function, which alters the metabolism of calcium, phosphorus and vitamin D. These changes often lead to …
Number of citations: 2 journals.mu-varna.bg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.